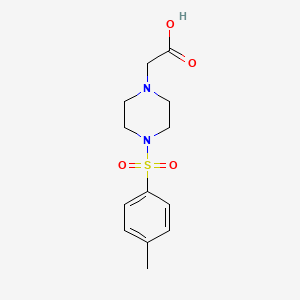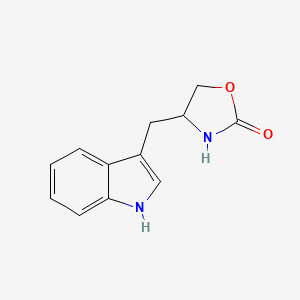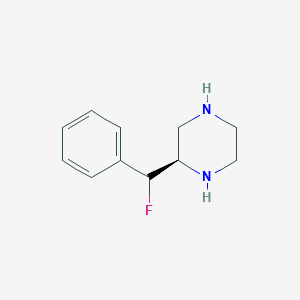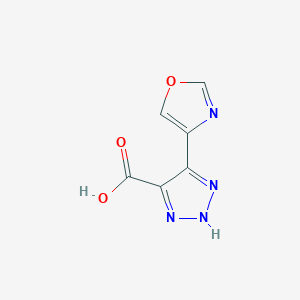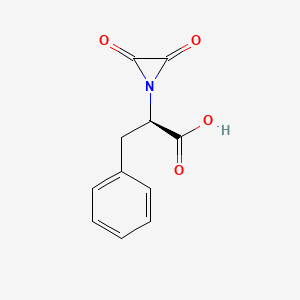
(R)-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylpropanoic acid moiety. The presence of the aziridine ring makes this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid typically involves the formation of the aziridine ring followed by the introduction of the phenylpropanoic acid moiety. One common method involves the reaction of an appropriate precursor with a nitrogen source under controlled conditions to form the aziridine ring. This is followed by the addition of the phenylpropanoic acid group through a series of chemical reactions that may include esterification, hydrolysis, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid involves its highly reactive aziridine ring. This ring can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings, such as aziridine-2-carboxylic acid, share reactivity but differ in their specific functional groups and applications.
Phenylpropanoic acid derivatives: Compounds like 3-phenylpropanoic acid have similar structural features but lack the aziridine ring, resulting in different reactivity and uses.
Uniqueness
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is unique due to the combination of the aziridine ring and the phenylpropanoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
(2R)-2-(2,3-dioxoaziridin-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-10(14)12(9)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)/t8-/m1/s1 |
InChIキー |
RJJFJQFFZYVUDM-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C(=O)C2=O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


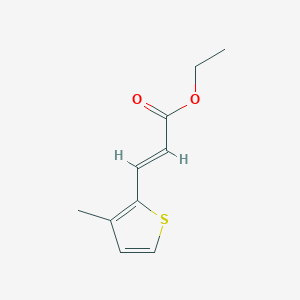
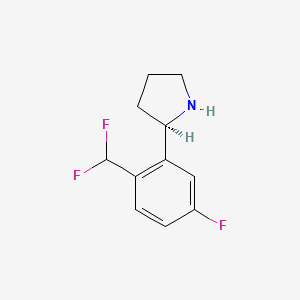
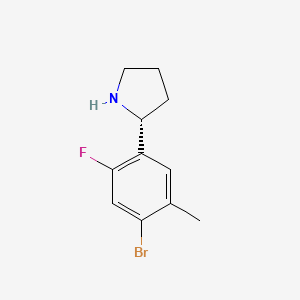
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
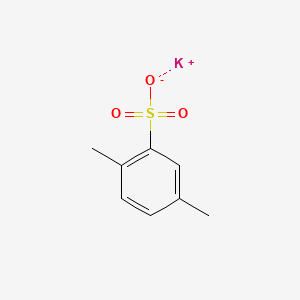

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

